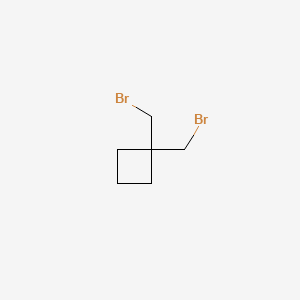

1,1-Bis(bromomethyl)cyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

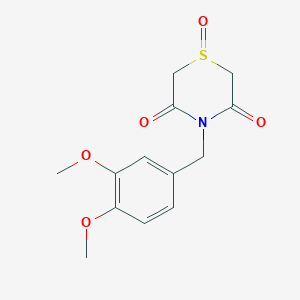

1,1-Bis(bromomethyl)cyclobutane is a chemical compound with the CAS Number: 20371-79-3 and a molecular weight of 241.95 . It has a linear formula of C6H10BR2 .

Synthesis Analysis

The synthesis of cyclobutanes involves various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can yield various substituted aryl cyclopropanes and cyclobutanes . Another method involves the [2 + 2] cycloaddition of terminal alkenes with allenoates .Molecular Structure Analysis

The this compound molecule contains a total of 18 bonds, including 8 non-H bonds and 1 four-membered ring . It consists of 10 Hydrogen atoms, 6 Carbon atoms, and 2 Bromine atoms .Chemical Reactions Analysis

(Bromomethyl)cyclobutane, a related compound, has been reported to react with various hydroxychromen-4-one derivatives in the presence of anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) .科学的研究の応用

Cyclobutane Derivatives and Chemical Synthesis

1,1-Bis(bromomethyl)cyclobutane and its derivatives play a crucial role in chemical synthesis. For instance, the formation of 1,2-Bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through dehydrogenated intermolecular cyclization of 4-vinyl-1-methylpyridinyl radicals represents an interesting chemical transformation, showcasing the utility of cyclobutane derivatives in synthesizing complex organic compounds (Muramatsu, Toyota, & Satou, 2009).

Photocatalysis and Molecular Engineering

Cyclobutanes, similar to this compound, are integral in photocatalytic processes. For instance, the study of [2+2] photocycloaddition of cinnamates in flow, involving the creation of cyclobutane derivatives, highlights their role in developing molecules with biological activity. This process is enhanced by the use of catalysts, emphasizing the importance of cyclobutane compounds in catalysis and molecular engineering (Telmesani et al., 2015).

Metal-Organic Frameworks and Nanoparticles

The development of metal-organic frameworks (MOFs) and nanoparticles is another significant area where derivatives of this compound find application. A study on thixotropic hydrogel derived from a product of organic solid-state synthesis involving cyclobutane compounds demonstrates their role in forming nanoscale metal-organic particles. This research suggests potential applications in areas like catalysis, drug delivery, and material science (Hamilton et al., 2011).

Supramolecular Chemistry

In supramolecular chemistry, cyclobutane derivatives serve as building blocks for creating complex molecular architectures. The self-assembly of metal-organic squares derived from linear templates using cyclobutane compounds demonstrates their utility in constructing sophisticated molecular structures, which could have implications in areas like molecular recognition, sensing, and catalysis (Papaefstathiou et al., 2004).

Organic Gelators and Material Science

Cyclobutane derivatives are also used in the development of organic gelators. The structural studies of a new low molecular mass organic gelator for organic liquids based on cyclobutane-1,1-dicarboxylic acid reveal their potential in creating stable gels, which can have applications in material science and drug delivery systems (Ballabh, Trivedi, & Dastidar, 2003).

Safety and Hazards

特性

IUPAC Name |

1,1-bis(bromomethyl)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLYUDXIHNNLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CBr)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2691753.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2691757.png)

![2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2691760.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2691762.png)

![[(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B2691767.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2691768.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B2691769.png)